1,3,3,5-Tetramethylcyclohexan-1-ol
Description
1,3,3,5-Tetramethylcyclohexan-1-ol is a cyclohexanol derivative with four methyl substituents at positions 1, 3, 3, and 5. Its molecular formula is C₁₀H₂₀O, and its calculated molecular weight is 156.26 g/mol. As a tertiary alcohol, its steric hindrance and hydrophobic methyl groups influence its physical and chemical properties, such as solubility, boiling point, and reactivity. While specific data for this compound are absent in the provided evidence, comparisons with structurally related compounds (e.g., ketones, carboxylic acids, and boronate esters) can elucidate trends in behavior and applications.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1,3,3,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8-5-9(2,3)7-10(4,11)6-8/h8,11H,5-7H2,1-4H3 |
InChI Key |
GIRORVJONOZELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3,5-Tetramethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,3,3,5-tetramethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields. The reaction conditions are optimized to ensure the complete conversion of the starting material to the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,3,5-Tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3,3,5-tetramethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can yield 1,3,3,5-tetramethylcyclohexane when treated with strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1,3,3,5-Tetramethylcyclohexanone
Reduction: 1,3,3,5-Tetramethylcyclohexane
Substitution: 1,3,3,5-Tetramethylcyclohexyl chloride
Scientific Research Applications
1,3,3,5-Tetramethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,3,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
1,3,3,5-Tetramethylcyclohexane-1-carboxylic Acid
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.27 g/mol (calculated)
- Key Differences :
- Replaces the hydroxyl group with a carboxylic acid (-COOH), significantly increasing polarity and acidity (pKa ~4-5 vs. ~16-19 for alcohols).
- Higher boiling point expected due to stronger hydrogen bonding.
- Applications: Likely used in organic synthesis as an intermediate or ligand.
- Source : Reported purity of 95% (EN300-330179) .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol
- Molecular Formula : C₁₂H₂₃BO₃
- Molecular Weight : 226.12 g/mol
- Key Differences :
3,3,5,5-Tetramethylcyclohexanone
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Key Differences :
- Ketone functional group reduces polarity compared to alcohols, lowering solubility in water.
- Applications: Used as a precursor in fragrance or polymer synthesis.
- Source : Exact mass 154.136; polar surface area (PSA) 17.07 Ų .
Substituent Position and Alkyl Group Effects
2-Methyl-1-ethylcyclohexanol
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
- Key Differences :
Data Table: Comparative Properties
Research Findings and Trends
- Steric Effects: The 1,3,3,5-tetramethyl substitution pattern in the target compound likely reduces nucleophilic reactivity compared to less hindered analogs (e.g., 2-Methyl-1-ethylcyclohexanol).
- Functional Group Reactivity : Carboxylic acid derivatives participate in acid-base reactions, while boronate esters are pivotal in cross-coupling chemistry.
- Hazard Profiles : Boronate-containing compounds exhibit higher toxicity risks (e.g., respiratory irritation) compared to alcohols or ketones .
Biological Activity
1,3,3,5-Tetramethylcyclohexan-1-ol, also known as TMCH , is a cyclic alcohol with the molecular formula and a molecular weight of approximately 156.27 g/mol. This compound has garnered attention in various fields, including organic chemistry and pharmacology, due to its unique structural properties and potential biological activities.
- Molecular Formula:
- Molecular Weight: 156.27 g/mol
- CAS Registry Number: 50876-31-8
The structural configuration of TMCH allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
TMCH has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that cyclic alcohols can disrupt microbial membranes, leading to cell lysis and death. The precise mechanism of action for TMCH remains to be fully elucidated but is thought to involve interactions with lipid bilayers.
Enzyme Inhibition
TMCH has been evaluated for its potential to inhibit specific enzymes. Inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are significant in the treatment of inflammatory diseases. Preliminary studies suggest that TMCH may exhibit some inhibitory effects on these enzymes, although further research is necessary to confirm these findings and understand the underlying mechanisms.
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of TMCH. Compounds with similar cyclic structures have been shown to protect neuronal cells from oxidative stress and apoptosis. TMCH may exert protective effects through antioxidant mechanisms, potentially scavenging free radicals and modulating signaling pathways involved in cell survival.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents assessed the antimicrobial efficacy of TMCH against various bacterial strains. The results indicated that TMCH exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Enzyme Inhibition
In a laboratory study investigating enzyme inhibition, TMCH was tested for its ability to inhibit COX-2 activity. The results demonstrated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in managing inflammation.
| Concentration (µM) | COX-2 Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
The biological activity of TMCH can be attributed to its structural characteristics:
- Hydrophobic Interactions: The bulky methyl groups enhance hydrophobic interactions with lipid membranes.
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biological targets, influencing enzyme activity and receptor binding.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3,3,5-Tetramethylcyclohexan-1-ol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via alkynylation or trifluoromethylation of cyclohexane derivatives. For example, cyclohexanone precursors can undergo nucleophilic addition with organometallic reagents (e.g., Grignard) under inert atmospheres. Optimization involves varying catalysts (e.g., TBAF for fluorinated analogs), temperature (-78°C to room temperature), and solvent polarity (THF vs. DCM) to maximize yield. Reaction progress is monitored via TLC or GC-MS .
- Validation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and structural confirmation via H/C NMR (e.g., cyclohexanol proton at δ 1.2–1.8 ppm and hydroxyl proton at δ 1.5–2.0 ppm) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar alcohols?
- Approach : Use H NMR to identify methyl group splitting patterns (e.g., 3,3,5-trimethyl substituents show distinct coupling constants) and C NMR to resolve quaternary carbons (δ 30–40 ppm). IR spectroscopy confirms hydroxyl stretches (~3200–3600 cm). Mass spectrometry (EI-MS) identifies molecular ion peaks (e.g., m/z 156 for CHO) and fragmentation patterns .
Q. What are the key reactivity trends of this compound in oxidation and substitution reactions?
- Oxidation : The hydroxyl group oxidizes to a ketone using KMnO/HSO (yield ~70–85%), confirmed by FTIR loss of -OH and appearance of C=O (1700–1750 cm). Steric hindrance from methyl groups may slow reactivity compared to less-substituted analogs .
- Substitution : Tosylation (TsCl/pyridine) forms a leaving group for nucleophilic displacement (e.g., SN2 with NaN), enabling downstream functionalization .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the conformational stability of this compound?
- Strategy : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compare chair vs. boat conformers. Solvent effects (e.g., PCM model for ethanol) refine energy barriers. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess thermal stability (298–400 K). Validate with X-ray crystallography or NOESY NMR to confirm dominant conformers .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?
- Troubleshooting : Re-evaluate assay conditions (e.g., cell line variability, IC protocols) using standardized controls. Compare stereochemical purity (HPLC chiral columns) and lipophilicity (logP via shake-flask method). Cross-reference with SAR studies: trifluoromethyl analogs show enhanced membrane permeability, while methyl groups may reduce metabolic clearance .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed dehydration of this compound?
- Design : Synthesize deuterated analogs (e.g., DO exchange at hydroxyl). Measure rate constants (k/k) via GC-MS. A primary KIE (>2) suggests rate-limiting proton transfer; secondary KIE (<1.5) indicates carbocation formation. Transition-state modeling (Hammett plots) identifies electronic effects of substituents .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in high-pressure hydrogenation reactions?
- Guidelines : Use explosion-proof reactors with pressure relief valves. Conduct reactions in inert atmospheres (N/Ar) to prevent combustion. Monitor H levels with gas sensors. Post-reaction, quench catalysts (e.g., Pd/C) with aqueous NHOH to avoid pyrophoric hazards .
Q. How should researchers design enantioselective syntheses of this compound derivatives?
- Chiral Induction : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes for epoxidation) or chiral auxiliaries (e.g., Evans oxazolidinones). Analyze enantiomeric excess (ee) via chiral HPLC or Mosher ester H NMR. Optimize solvent (e.g., toluene for rigidity) and temperature (-20°C) to enhance stereocontrol .
Data Presentation Example
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHO | |
| H NMR (CDCl) | δ 1.25 (s, 12H, CH) | |
| Oxidation Yield (KMnO) | 78% | |
| logP (Shake-Flask) | 2.8 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
